molecular formula C22H27N3O4 B6027578 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B6027578
M. Wt: 397.5 g/mol
InChI Key: SUSHZKJWXCYYRB-RMKNXTFCSA-N
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Description

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and a 3-phenylprop-2-enyl group

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-21-15-19(20(25(26)27)16-22(21)29-2)17-24-13-11-23(12-14-24)10-6-9-18-7-4-3-5-8-18/h3-9,15-16H,10-14,17H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSHZKJWXCYYRB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps:

    Formation of the 4,5-dimethoxy-2-nitrophenyl intermediate: This step involves the nitration of 4,5-dimethoxybenzene to introduce the nitro group.

    Alkylation of piperazine: The intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.

    Addition of the 3-phenylprop-2-enyl group: The final step involves the addition of the 3-phenylprop-2-enyl group through a coupling reaction, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of different functional groups in place of the methoxy groups.

Scientific Research Applications

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine
  • 4-[(E)-3-phenylprop-2-enyl]piperazine
  • 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-phenylpiperazine

Uniqueness

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its dual substitution on the piperazine ring with both a nitrophenyl and a phenylprop-2-enyl group sets it apart from other similar compounds, potentially leading to unique interactions and applications.

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